Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Medicinal Chemistry PHGDH Inhibition Structure-Activity Relationship

A key SAR probe for mapping the amide-binding pocket of the PHGDH inhibitor scaffold. Unlike the parent CBR-5884 (furan-2-carboxamido, IC₅₀=33 μM), this analog contains a 3-methoxybenzamido group that alters hydrogen-bonding pharmacophore, lipophilicity, and metabolic stability. The 4-thiocyanato (-SCN) latent electrophile enables covalent target engagement. Ideal for three-compound matrix studies alongside CBR-5884 and 4-cyanobenzamido analogs to evaluate substituent tolerance. Must be empirically validated for PHGDH inhibition before use as a negative control. Combines with isoTOP-ABPP for cysteine reactivity profiling.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 681157-52-8
Cat. No. B2358840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
CAS681157-52-8
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC)SC#N)C
InChIInChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-6-5-7-12(8-11)22-3/h5-8H,4H2,1-3H3,(H,19,20)
InChIKeyNXZVGGVSOJBMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-52-8): Procurement-Relevant Identity and Class Context


Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-52-8) belongs to the 4-thiocyanatothiophene-2-carboxylate chemotype—a scaffold that has produced the validated PHGDH inhibitor CBR-5884 (CAS 681159-27-3) [1]. This compound features a 3-methoxybenzamido substituent at the 5-position, distinguishing it from the furan-2-carboxamido group in CBR-5884. Its molecular formula is C₁₇H₁₆N₂O₄S₂ (MW 376.45 g/mol), and it is commercially available as a screening compound from multiple vendors [2]. The 4-thiocyanato (-SCN) moiety is a defining functional handle that confers electrophilic reactivity and has been implicated in covalent target engagement in related analogs [1].

Why Generic Substitution of 4-Thiocyanatothiophene-2-carboxylate Analogs Can Compromise Experimental Reproducibility


Compounds within the 4-thiocyanatothiophene-2-carboxylate class cannot be freely interchanged because the amide substituent at the 5-position directly modulates target engagement, cellular potency, and selectivity. In the seminal PHGDH inhibitor study, the furan-2-carboxamido analog CBR-5884 (681159-27-3) achieved an IC₅₀ of 33 μM against PHGDH and selectively inhibited serine biosynthesis in cancer cells without affecting lactate dehydrogenase or MDH1 at concentrations up to 40 μM [1]. Replacing the furan ring with a substituted benzamido group—as in the target compound—alters the hydrogen-bonding pharmacophore, lipophilicity, and metabolic stability profile, potentially shifting the compound's polypharmacology or rendering it inactive against the original target. The 4-thiocyanato group is also known to undergo polarographic reduction with half-wave potentials that correlate with Hammett substituent constants (slope 0.48 ± 0.03 for 5-substituted 2-thiocyanatothiophenes) [2], meaning different amide substituents produce measurably different electronic environments that affect reactivity and covalent binding propensity. Procurement of a specific analog without verifying its activity profile against the intended target risks experimental failure.

Quantitative Differentiation of Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate from Closest Analogs


Structural Divergence at the 5-Amide Position: 3-Methoxybenzamido vs. Furan-2-carboxamido (CBR-5884)

The target compound replaces the furan-2-carboxamido group of CBR-5884 (CAS 681159-27-3) with a 3-methoxybenzamido moiety. This substitution introduces an aromatic ring with a hydrogen-bond-accepting methoxy group at the meta position, increasing molecular weight from 336.39 to 376.45 g/mol and adding one additional rotatable bond. CBR-5884 is a validated PHGDH inhibitor with an IC₅₀ of 33 μM in enzymatic assays and demonstrated selective toxicity toward cancer cell lines with high serine biosynthetic activity (35–60% growth inhibition in serine-abundant media, 80–90% in serine-depleted media at 30 μM) [1]. No published PHGDH inhibition data exist for the 3-methoxybenzamido analog.

Medicinal Chemistry PHGDH Inhibition Structure-Activity Relationship

Electronic Modulation of the Thiocyanato Group: Hammett Correlation and Redox Potential Differentiation

The polarographic reduction potential of the 4-thiocyanato group in thiophene derivatives is sensitive to the electronic nature of the 5-substituent. A study of 17 thiocyanatothiophenes established a linear free-energy relationship between half-wave potential (E₁/₂) and Hammett σ constants with a slope of 0.48 ± 0.03 for 5-substituted 2-thiocyanatothiophenes [1]. The 3-methoxybenzamido group (Hammett σₘ for OCH₃ ≈ +0.12; σₘ for the amide linkage is electron-withdrawing) creates a different electronic environment compared to the furan-2-carboxamido group of CBR-5884 or the 4-cyanobenzamido analog. This directly affects the electrophilicity of the -SCN sulfur, which is the site of covalent attack by cysteine thiols in target proteins .

Electrochemistry Reactivity Covalent Inhibitor Design

Lipophilicity and Physicochemical Property Differentiation Among 5-Amido Analogs

The target compound (MW 376.45, formula C₁₇H₁₆N₂O₄S₂) occupies a distinct physicochemical space compared to its closest purchasable analogs. CBR-5884 (C₁₄H₁₂N₂O₄S₂, MW 336.39) contains a smaller furan-carboxamido group, while the 3-trifluoromethylbenzamido analog introduces a strongly electron-withdrawing -CF₃ group that increases lipophilicity. The 3-methoxybenzamido substituent in the target compound provides intermediate lipophilicity and an additional hydrogen-bond acceptor (the methoxy oxygen) that may influence solubility and membrane permeability. CBR-5884 demonstrates solubility in DMSO up to 50 mg/mL (~148 mM) ; comparable solubility data for the target compound are not published but can be estimated from its higher MW and added aromatic surface area. The 3-methoxybenzamido analog has 2 hydrogen bond donors and 6 hydrogen bond acceptors versus 1 donor / 5 acceptors for CBR-5884.

Drug-likeness Permeability Solubility

Commercial Availability and Procurement-Ready Differentiation from In-Class Analogs

The target compound (CAS 681157-52-8) is commercially available from multiple vendors as a research-grade screening compound, typically at purity levels ≥95% [1]. It belongs to a cluster of sequentially numbered CAS entries (681157-52-8, 681159-27-3, 681162-24-3) that appear to originate from the same combinatorial library, suggesting a common synthetic route and quality control framework. CBR-5884 (681159-27-3) is the most extensively characterized member of this cluster, with published enzymatic IC₅₀, cellular activity, and selectivity data, and is available from multiple suppliers with documented batch-to-batch consistency . The 3-methoxybenzamido analog—lacking published biological characterization—may serve as a negative control or SAR probe in studies where the benzamido group is hypothesized to alter target engagement relative to the furan-carboxamido or 4-cyanobenzamido variants.

Chemical Procurement Screening Libraries SAR Exploration

Procurement-Driven Application Scenarios for Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate


Structure-Activity Relationship (SAR) Probe in PHGDH Inhibitor Optimization Programs

This compound serves as a differentiated SAR probe for medicinal chemistry teams investigating the 5-amido substituent tolerance of the 4-thiocyanatothiophene-2-carboxylate PHGDH inhibitor scaffold. With the 3-methoxybenzamido group replacing the furan-2-carboxamido group of CBR-5884 (PHGDH IC₅₀ = 33 μM), researchers can systematically evaluate whether a substituted benzamido pharmacophore retains or enhances target engagement while potentially improving selectivity over off-target dehydrogenases such as lactate dehydrogenase and MDH1 [1]. The methoxy group at the meta position provides a hydrogen-bond accepting handle that may engage residues in the PHGDH oligomerization interface distinct from those contacted by the furan oxygen of CBR-5884. Procurement of this compound alongside CBR-5884 and the 4-cyanobenzamido analog enables a focused three-compound matrix to map the amide-binding pocket pharmacophore.

Covalent Probe Development for Chemoproteomic Target Identification

The 4-thiocyanato (-SCN) group is a latent electrophile capable of forming covalent adducts with cysteine thiols in protein targets. Polarographic studies on 5-substituted 2-thiocyanatothiophenes demonstrate a Hammett correlation (slope 0.48 ± 0.03) between the 5-substituent electronic character and the thiocyanato reduction potential [1]. The 3-methoxybenzamido substituent provides a moderately electron-donating environment that may tune the electrophilicity of the -SCN group to an intermediate range—potentially reducing non-specific protein labeling while retaining reactivity toward strategically positioned active-site or allosteric cysteines. In chemoproteomic experiments using isoTOP-ABPP or similar platforms, this compound can be used alongside CBR-5884 to map cysteine reactivity profiles and identify differential targets modulated by the amide substituent.

Negative Control Compound for CBR-5884-Mediated PHGDH Inhibition Studies

Given the structural similarity to CBR-5884 but the absence of published PHGDH inhibition data, this compound may function as a matched-pair negative control—provided the user first empirically confirms lack of PHGDH inhibition at relevant concentrations. The 3-methoxybenzamido group introduces steric bulk and an additional hydrogen-bond acceptor that may disrupt the specific binding interactions required for PHGDH inhibition. If confirmed inactive against PHGDH, this compound becomes a valuable tool for distinguishing on-target serine biosynthesis effects from off-target cytotoxicity in cell-based assays. Users should verify inactivity in their specific assay system before relying on it as a negative control, and should report such data to fill the current evidence gap for this compound [2].

Computational Chemistry and Molecular Docking Benchmarking

The target compound's well-defined structure—with a rigid thiophene core, a thiocyanato group with known electrochemical properties, and a conformationally flexible 3-methoxybenzamido side chain—makes it suitable as a benchmarking ligand for docking and free-energy perturbation (FEP) calculations. The availability of closely related analogs (CBR-5884, 4-cyanobenzamido, 3-CF₃-benzamido, 2-phenoxyacetamido) with varying degrees of biological characterization enables a rigorous test set for computational methods aiming to predict the impact of amide substituent changes on binding affinity and pose [1]. Procurement of the entire analog set supports comprehensive method validation studies.

Quote Request

Request a Quote for Ethyl 5-(3-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.